molecular formula C10H11NO2 B1373669 5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one CAS No. 1235440-22-8

5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one

Cat. No. B1373669
CAS RN: 1235440-22-8
M. Wt: 177.2 g/mol
InChI Key: NLGRBBXVQWRUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one, commonly known as 5-HEI-DO, is a synthetic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, antibiotics, and other bioactive compounds. 5-HEI-DO has been studied extensively over the past few decades, and its mechanism of action and biochemical and physiological effects are well-understood.

Scientific Research Applications

Asymmetric Synthesis and Natural Product Preparation

  • Enantioselective Synthesis : The proline-catalyzed addition of aliphatic aldehydes to 2-aryl-substituted 3H-indol-3-ones, including 5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one, leads to derivatives with high enantioselectivity. This process is pivotal for synthesizing chiral derivatives used as intermediates in natural product synthesis, like hinckdentine A (Rueping, Rasappan, & Raja, 2012).

Advanced Organic Synthesis Techniques

  • Organocatalytic Friedel-Crafts Alkylation : this compound plays a role in the Friedel-Crafts alkylation of indoles. This process is part of advanced synthesis methods that lead to chiral γ-lactones and γ-lactams, contributing to diverse organic syntheses (Riguet, 2011).

Facilitating Efficient Synthesis Methods

  • Catalyst-Free Synthesis : The compound has been used in catalyst-free, efficient synthesis processes for creating functionalized dihydro-1H-indol-4(5H)-ones. These methods promote green chemistry by avoiding traditional purification techniques (Wang & Shi, 2013).

Applications in Diverse Industrial Sectors

  • Versatile Pigment Applications : A derivative of this compound is known for its use as a multifaceted pigment in various bacteria. This pigment has applications in textiles, medicine, cosmetics, and more, demonstrating antioxidant, antitumor, and immunomodulatory activities (Ishani, Isita, & Vijayakumar, 2021).

Development of Pharmaceutical Compounds

  • Pharmaceutical Research : A derivative of this compound, SUVN-502, has been identified as a potent, selective, and orally active serotonin 6 receptor antagonist, showcasing potential in the treatment of cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).

Biochemical and Fluorescence Studies

  • Fluorescence Sensing : Biologically important 5-hydroxy benzo[g]indoles, derived from this compound, have been utilized in fluorescence sensing, particularly for detecting Fe(III) ions. Their fluorescence properties make them valuable in various biochemical applications (Maity, Kundu, & Pramanik, 2015).

Novel Anti-Inflammatory Therapeutics

  • Inhibition of 5-Lipoxygenase : Some derivatives of this compound have shown significant inhibitory activity against 5-lipoxygenase, a key enzyme in the inflammatory pathway. This suggests their potential as novel anti-inflammatory therapeutics (Karg et al., 2009).

properties

IUPAC Name

5-(1-hydroxyethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6(12)7-2-3-9-8(4-7)5-10(13)11-9/h2-4,6,12H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGRBBXVQWRUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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